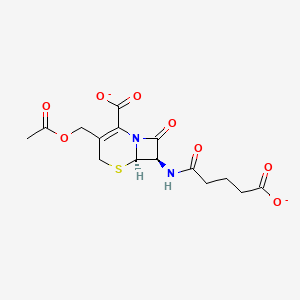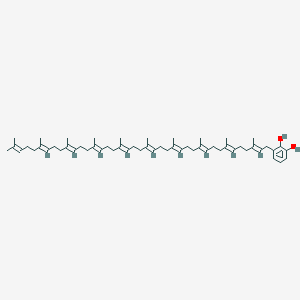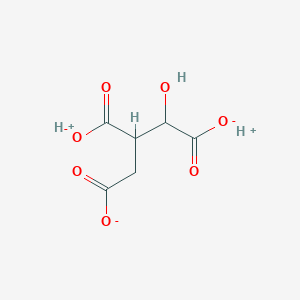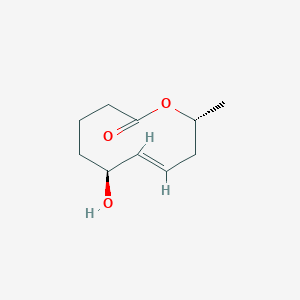
(7R)-7-(4-carboxylatobutanamido)cephalosporanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-(4-carboxylatobutanamido)cephalosporanate is dicarboxylate anion of (7R)-7-(4-carboxybutanamido)cephalosporanic acid. It is a dicarboxylic acid dianion and a cephalosporin carboxylic acid anion. It is a conjugate base of a (7R)-7-(4-carboxybutanamido)cephalosporanic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Conversion in Antibiotic Production
One of the primary applications of (7R)-7-(4-carboxylatobutanamido)cephalosporanate is in the enzymatic conversion to 7-aminocephalosporanic acid (7-ACA), a crucial intermediate for the production of semi-synthetic cephalosporin antibiotics. This conversion process has been studied extensively using enzymes like cephalosporin acylase from different strains of Pseudomonas. Research has focused on improving the efficiency and productivity of these enzymes for large-scale production (Ishii et al., 1995), (Nikolov & Danielsson, 1994), (Ichikawa et al., 1981).
Biocatalysis in Pharmaceutical Manufacturing
The biocatalytic process for transforming cephalosporin C to 7-ACA, involving enzymes like D-amino acid oxidase (DAAO) and 7-β-(4-carboxybutanamido)cephalosporanic acid acylase, has been a focus due to its environmental friendliness and cost-effectiveness compared to chemical methods. This one-pot enzymatic process is a significant advancement in pharmaceutical manufacturing (Tan et al., 2018).
Enzyme Production and Genetic Modification
Studies have also been conducted on the high-level production and genetic modification of cephalosporin acylase for improved activity and stability. This includes research on the cloning of genes from various Pseudomonas strains and their expression in E. coli, as well as site-directed mutagenesis for enzyme optimization (Ishii et al., 1994), (Matsuda & Komatsu, 1985).
Evolution of Acylase Enzymes
Research has also explored the evolution and development of acylase enzymes with enhanced specificity and activity for cephalosporin C, which is pivotal in the industrial production of 7-ACA. This includes studies on error-prone PCR mutagenesis and molecular modeling for enzyme evolution (Pollegioni et al., 2005).
Novel Approaches to Antibiotic Modification
Additionally, there is research on the modification of cephalosporin antibiotics using derivatives of 7-aminodeacetoxycephalosporanic acid, which indicates potential novel approaches in antibiotic development (Kukolja et al., 1985).
Eigenschaften
Produktname |
(7R)-7-(4-carboxylatobutanamido)cephalosporanate |
|---|---|
Molekularformel |
C15H16N2O8S-2 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(6R,7R)-3-(acetyloxymethyl)-7-(4-carboxylatobutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H18N2O8S/c1-7(18)25-5-8-6-26-14-11(13(22)17(14)12(8)15(23)24)16-9(19)3-2-4-10(20)21/h11,14H,2-6H2,1H3,(H,16,19)(H,20,21)(H,23,24)/p-2/t11-,14-/m1/s1 |
InChI-Schlüssel |
IXUSDMGLUJZNFO-BXUZGUMPSA-L |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)[O-])SC1)C(=O)[O-] |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)[O-])SC1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)




![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)
![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)


